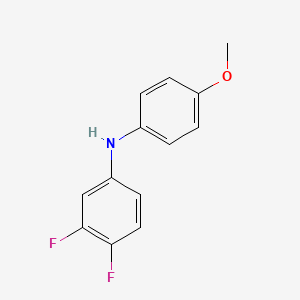
3,4-Difluoro-N-(4-methoxyphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N-(4-methoxyphenyl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring and a methoxy group at the 4 position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-N-(4-methoxyphenyl)aniline typically involves the following steps:
Nitration: The starting material, 3,4-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Difluoro-N-(4-methoxyphenyl)aniline can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Difluoro-N-(4-methoxyphenyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It is also used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 3,4-Difluoroaniline
- 4-Methoxyaniline
- 3-Fluoroaniline
- 4-Fluoroaniline
Comparison: 3,4-Difluoro-N-(4-methoxyphenyl)aniline is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity.
Propiedades
Número CAS |
106281-89-4 |
|---|---|
Fórmula molecular |
C13H11F2NO |
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
3,4-difluoro-N-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-11-5-2-9(3-6-11)16-10-4-7-12(14)13(15)8-10/h2-8,16H,1H3 |
Clave InChI |
AGIXMXIDHILPCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
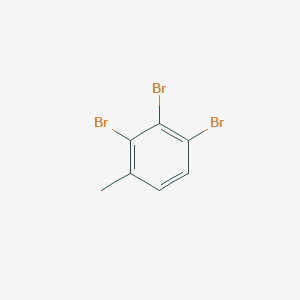
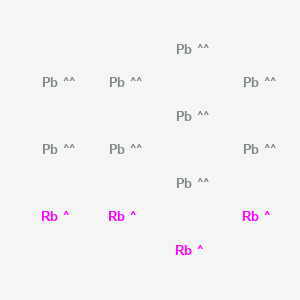
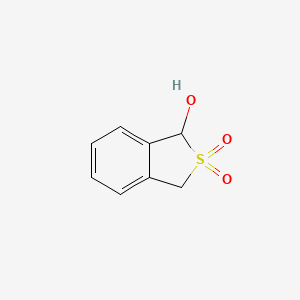
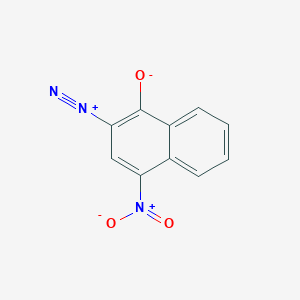
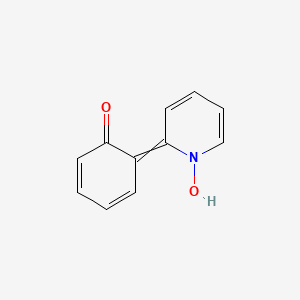
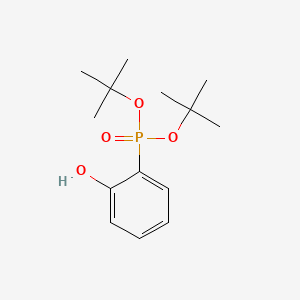


![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
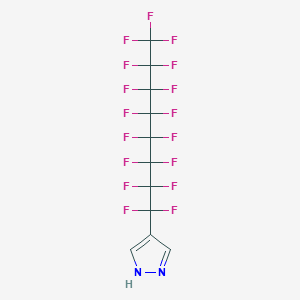
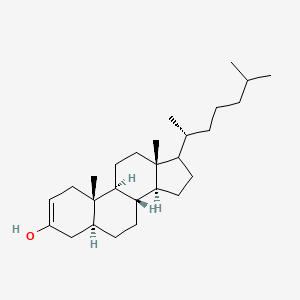
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
